![molecular formula C21H26N2O4S B2460899 2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955752-42-8](/img/structure/B2460899.png)
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
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Description
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
The compound shows potential in the study of molecular interactions and structures. For example, research on related compounds has explored their molecular structures and the formation of hydrogen-bonded chains, which could be relevant to understanding the mechanisms of action of similar compounds (Gelbrich, Haddow, & Griesser, 2011).
Fluorescence and Spectroscopic Studies
Compounds with structural similarities have been synthesized and evaluated for their fluorescence properties in the presence of Zn(II), offering insights into the design of specific fluorophores for biological applications (Kimber et al., 2003).
Synthesis of Tetrahydroisoquinoline Derivatives
Research into tetrahydroisoquinoline derivatives has led to the discovery of compounds with significant pharmacological activities, demonstrating the compound's relevance in the development of new therapeutic agents. For instance, studies have focused on derivatives as potential diuretic and antihypertensive agents (Rahman et al., 2014) and as selective agonists for specific receptors (Parmee et al., 2000).
Anticancer Properties
The structural motif of tetrahydroisoquinoline is present in many biologically active molecules, making derivatives excellent candidates as potential pharmaceutical agents, including anticancer drugs. This highlights the compound's potential in contributing to the discovery of novel cancer therapies (Redda, Gangapuram, & Ardley, 2010).
Biosynthetic Applications
The compound and its derivatives are used in biosynthetic applications, such as in the synthesis of amino acids for the biosynthesis of tetrahydroisoquinoline alkaloids, demonstrating its utility in synthetic biology and medicinal chemistry (Tanifuji et al., 2016).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-21(24)23-12-10-17-6-7-19(14-18(17)15-23)22-28(25,26)13-11-16-4-8-20(27-2)9-5-16/h4-9,14,22H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHWQJNXGIAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.